Cas no 140908-89-0 (4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE)

4-Chloro-2-methyl-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl and chloro substituents enhance its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds. The methyl group at the 2-position contributes to steric and electronic modulation, influencing binding interactions in target molecules. This compound is particularly useful in medicinal chemistry for developing potential therapeutic agents due to its structural versatility and stability under various reaction conditions. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications.
4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE structure
140908-89-0 structure
Product Name:4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE
CAS No:140908-89-0
MF:C11H7ClF3N
MW:245.628192186356
MDL:MFCD00272467
CID:91808
PubChem ID:329773332
Update Time:2025-10-30

4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE
    • 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
    • NCGC00324745-01
    • VS-08790
    • MFCD00272467
    • 140908-89-0
    • CS-0206681
    • AKOS002682663
    • AB01319978-02
    • AB05746
    • BP-11163
    • Quinoline, 4-chloro-2-methyl-8-(trifluoromethyl)-
    • FT-0714524
    • SCHEMBL19610603
    • FHGWTLJPECDLOJ-UHFFFAOYSA-N
    • BB 0237777
    • 4-Chloro-2-methyl-8-trifluoromethyl-quinoline, AldrichCPR
    • DTXSID40588857
    • STK930974
    • BBL028476
    • G78163
    • DB-063353
    • MDL: MFCD00272467
    • Inchi: 1S/C11H7ClF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3
    • InChI Key: FHGWTLJPECDLOJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C2C(C(F)(F)F)=CC=CC2=1

Computed Properties

  • Exact Mass: 245.02201
  • Monoisotopic Mass: 245.0219114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: Orange powder
  • Density: 1.376
  • Boiling Point: 277.2°Cat760mmHg
  • Flash Point: 121.5°C
  • PSA: 12.89
  • LogP: 4.21540
  • Solubility: Not determined

4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Security Information

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4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:140908-89-0)4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE
Order Number:A1208744
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):265.0/423.0/802.0
Email:sales@amadischem.com

Additional information on 4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: A Comprehensive Overview

The compound 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, identified by the CAS number CAS No. 140908-89-0, is a highly specialized heterocyclic aromatic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the quinoline family, a class of bicyclic structures consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as chlorine, methyl, and trifluoromethyl groups at specific positions on the quinoline skeleton imparts unique chemical and biological properties to this molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, allowing researchers to explore its potential in drug discovery, material science, and environmental chemistry. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule. This makes it an attractive candidate for designing novel pharmaceutical agents with improved bioavailability and efficacy.

In the realm of pharmacology, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline has shown promise as a lead compound for developing anti-inflammatory and anticancer drugs. Studies have demonstrated that this compound exhibits selective inhibition against certain enzymes associated with inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its ability to induce apoptosis in cancer cells has been reported in recent clinical trials, highlighting its potential as an anticancer agent.

The synthesis of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline involves a multi-step process that includes Friedel-Crafts alkylation and nucleophilic substitution reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production. The use of microwave-assisted synthesis has further accelerated the process, reducing reaction times while maintaining product quality.

In terms of environmental applications, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline has been investigated for its role in degrading persistent organic pollutants (POPs). Its ability to act as a catalyst in the breakdown of these pollutants under UV light has significant implications for environmental remediation efforts. This property is particularly valuable given the increasing concern over the accumulation of POPs in ecosystems worldwide.

The structural uniqueness of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline also lends itself to applications in materials science. Its high thermal stability and fluorescence properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have explored its potential as a dopant material in OLEDs, where it enhances device efficiency and operational lifetime.

From a toxicological perspective, thorough safety assessments have been conducted on 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline. These studies indicate that the compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are currently underway to evaluate its potential genotoxicity and carcinogenicity.

In conclusion, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, with its unique chemical structure and versatile properties, represents a significant advancement in modern chemistry. Its applications span across drug discovery, environmental remediation, and materials science, making it a compound of considerable interest to researchers worldwide. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in contemporary science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:140908-89-0)4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE
A1208744
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):265.0/423.0/802.0
Email